Fubimina - 1984789-90-3

Fubimina

Catalog Number: EVT-1469966
CAS Number: 1984789-90-3
Molecular Formula: C23H21FN2O
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FUBIMINA, also known as (1-(5-fluoropentyl)-1H-benzo[d]imadazol-2-yl)(naphthalen-1-yl)methanone or BIM-2201, is a synthetic cannabinoid that has emerged as a substance of concern due to its potential for abuse. [, , ] In scientific research, FUBIMINA serves as a valuable tool for studying the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. []

Future Directions
  • Detailed characterization of its metabolism and pharmacokinetic properties: Understanding the metabolic fate and disposition of FUBIMINA in biological systems is crucial for interpreting its pharmacological effects and potential toxicological implications. []
  • Development of analytical methods for detection and quantification: Accurate and reliable methods for detecting and quantifying FUBIMINA in biological samples are essential for clinical and forensic purposes. []

AB-CHMINACA

Compound Description: AB-CHMINACA (N-[1-amino-3-methyl-oxobutan-2-yl]-1-[cyclohexylmethyl]-1H-indazole-3-carboxamide) is a synthetic cannabinoid. It acts as a potent full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors [, ]. Studies show it exhibits high efficacy, surpassing even some known full agonists of the CB1 receptor []. AB-CHMINACA displays a range of pharmacological effects in mice, including locomotor suppression, antinociception, hypothermia, and catalepsy [].

Relevance: AB-CHMINACA is relevant to FUBIMINA because both are synthetic cannabinoids investigated for their abuse potential and interaction with the endocannabinoid system. The studies examined their binding affinity, potency at CB1 and CB2 receptors, and their capacity to induce Δ9-tetrahydrocannabinol (Δ9-THC)-like effects in mice [, ]. While both are potent agonists, AB-CHMINACA notably displays higher efficacy at the CB1 receptor compared to most known agonists, including Δ9-THC []. This highlights the diverse pharmacological profiles within the synthetic cannabinoid class, to which both AB-CHMINACA and FUBIMINA belong.

AB-PINACA

Compound Description: AB-PINACA [N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide] is another potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors [, ]. Similar to AB-CHMINACA, it demonstrates high efficacy at the CB1 receptor, surpassing many known agonists []. In mice, AB-PINACA elicits effects like locomotor suppression, antinociception, hypothermia, and catalepsy [].

Relevance: Like FUBIMINA, AB-PINACA belongs to the synthetic cannabinoid class and is investigated for its abuse potential and interactions with the endocannabinoid system. Both compounds were studied for their binding affinities, potencies at CB1 and CB2 receptors, and their capacity to induce Δ9-THC-like effects [, ]. Importantly, both AB-PINACA and AB-CHMINACA, unlike FUBIMINA, demonstrate unusually high efficacy at the CB1 receptor, even exceeding that of Δ9-THC, suggesting they may be valuable tools for investigating cannabinoid receptors and the endocannabinoid system [].

JWH-018

Compound Description: JWH-018 [1-pentyl-3-(1-naphthoyl)indole] is a synthetic cannabinoid recognized for its high affinity for both the CB1 and CB2 receptors []. This compound acts as a full agonist at these receptors, leading to various pharmacological effects.

Relevance: Although structurally different, JWH-018 is relevant to FUBIMINA due to their shared classification as synthetic cannabinoids and their evaluation in the context of Δ9-THC discrimination studies []. This research compared their ability to substitute for Δ9-THC in drug discrimination paradigms, aiming to understand their potential for abuse and similarity of effects to Δ9-THC.

CP47,497

Relevance: Like FUBIMINA, CP47,497 is a synthetic cannabinoid studied for its capacity to substitute for Δ9-THC in drug discrimination paradigms []. This shared investigation underscores their potential for abuse and their ability to elicit effects similar to Δ9-THC, despite structural differences.

WIN55,212-2

Relevance: Similar to FUBIMINA, WIN55,212-2 was included in research exploring the ability of various synthetic cannabinoids to substitute for Δ9-THC in drug discrimination studies []. This shared assessment highlights their potential for abuse and their capacity to produce effects resembling those of Δ9-THC, even with distinct chemical structures.

Δ9-Tetrahydrocannabinol (Δ9-THC)

Relevance: Δ9-THC serves as a crucial reference point in the research on FUBIMINA and other related synthetic cannabinoids [, ]. The studies investigated the ability of these synthetic compounds to induce effects similar to Δ9-THC, particularly their capacity to substitute for Δ9-THC in drug discrimination paradigms []. Additionally, the efficacy of FUBIMINA, AB-CHMINACA, and AB-PINACA at the CB1 receptor was directly compared to that of Δ9-THC, highlighting their distinct pharmacological profiles [].

THJ-2201

Compound Description: THJ-2201 is a structural isomer of FUBIMINA, meaning they share the same molecular formula but differ in the arrangement of their atoms [].

Relevance: As a structural isomer, THJ-2201 is particularly relevant to FUBIMINA due to the potential for misidentification and challenges in distinguishing their intake []. Research has focused on developing strategies to differentiate between FUBIMINA and THJ-2201, primarily through analyzing their metabolic pathways in human hepatocytes []. This differentiation is crucial for accurate identification and understanding the specific effects of each compound.

Source and Classification

Fubimina is classified as a synthetic cannabinoid receptor agonist. Its chemical structure includes a benzimidazole core and a fluoropentyl side chain, which are crucial for its biological activity. The compound has been synthesized for research purposes and is often encountered in toxicological studies due to its presence in illicit drug products .

Synthesis Analysis

Methods and Technical Details

The synthesis of Fubimina typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 1-pentyl-3-(1-naphthoyl)indole.
  2. Reagents: Common reagents include potassium tert-butoxide and bromoalkanes, which facilitate alkylation reactions.
  3. Reaction Conditions: Reactions are often performed under inert atmospheres (nitrogen or argon) to prevent unwanted side reactions. For example, methyl indazole-3-carboxylate can be alkylated using bromoalkanes in tetrahydrofuran at ambient temperatures .
  4. Purification: The crude product is purified using flash chromatography, which separates the desired compound from impurities based on differences in polarity.
Molecular Structure Analysis

Structure and Data

Fubimina has a complex molecular structure characterized by the following features:

  • Molecular Formula: C_{20}H_{24}F_{2}N_{2}O
  • Molecular Weight: Approximately 361.1730 g/mol
  • Structural Components: The compound contains a benzimidazole ring, a pentyl chain, and fluorine substituents that enhance its potency as a cannabinoid receptor agonist .

The molecular structure allows Fubimina to effectively bind to cannabinoid receptors CB1 and CB2, mimicking the effects of natural cannabinoids.

Chemical Reactions Analysis

Reactions and Technical Details

Fubimina undergoes various chemical reactions that are critical for its metabolic pathways:

  1. Oxidative Defluorination: This reaction involves the removal of fluorine atoms from the molecule, leading to the formation of several metabolites.
  2. Hydroxylation and Carboxylation: These processes introduce hydroxyl and carboxyl groups into the structure, altering its pharmacological properties.
  3. Glucuronidation: This reaction adds glucuronic acid to Fubimina or its metabolites, facilitating their excretion from the body .

The identification of 35 distinct metabolites through high-resolution mass spectrometry highlights the complexity of Fubimina's metabolic profile.

Mechanism of Action

Process and Data

Fubimina acts primarily as an agonist at cannabinoid receptors CB1 and CB2:

  • Binding Affinity: The compound exhibits high affinity for these receptors, which are involved in regulating various physiological processes such as mood, appetite, and pain sensation.
  • Signal Transduction: Upon binding, Fubimina activates intracellular signaling pathways that lead to effects similar to those produced by natural cannabinoids—such as euphoria or altered perception .

Studies have shown that Fubimina's mechanism of action involves modulation of neurotransmitter release, particularly dopamine and serotonin.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fubimina possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white solid.
  • Melting Point: Reported melting point ranges from 165 °C to 169 °C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water .
  • Stability: Stability can vary based on environmental conditions such as light exposure and temperature.

These properties are essential for understanding how Fubimina behaves in laboratory settings and its potential applications.

Applications

Scientific Uses

Fubimina is primarily used in research settings for the following purposes:

  • Pharmacological Studies: To investigate its effects on cannabinoid receptors and understand its potential therapeutic applications.
  • Toxicological Research: As an analytical standard for identifying synthetic cannabinoids in seized drug samples.
  • Metabolite Profiling: To study the metabolic pathways associated with synthetic cannabinoids, aiding in forensic toxicology .
Introduction to Fubimina: Context and Significance

Historical Emergence of Synthetic Cannabinoids in Recreational Drug Markets [1] [3] [6]

Synthetic cannabinoids emerged as "legal highs" in the early 2000s, initially marketed as herbal incense products (e.g., "Spice") to circumvent drug laws. This commercialization exploited structural modifications of known cannabinoids published in medicinal chemistry literature. Fubimina specifically entered illicit markets as part of the third wave of synthetic cannabinoids, first identified in Japan in 2013 during forensic analyses of seized products [1] [3]. Its emergence followed the prohibition of earlier compounds like JWH-018 and AM-2201, illustrating the "whack-a-mole" dynamic where manufacturers slightly alter molecular structures to bypass controlled substance legislation. Marketed under street names like BIM-2201 and FTHJ, Fubimina was detected in synthetic cannabis blends sold as alternatives to marijuana, capitalizing on the delayed regulatory response to newly designed cannabinoids [6].

Structural Classification of Fubimina: Benzimidazole-Based Synthetic Cannabinoid Analogues [1] [6]

Fubimina [(1-(5-fluoropentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone] belongs to the benzimidazole class of synthetic cannabinoids, distinguished by its:

  • Core structure: A benzimidazole ring linked to a naphthoyl group via a ketone bridge, replacing the indole scaffold found in earlier generations (e.g., AM-2201) [1]
  • Chemical modifications: A 5-fluoropentyl chain attached to the benzimidazole nitrogen, enhancing lipid solubility and receptor binding affinity
  • Molecular properties: Formula C₂₃H₂₁FN₂O, molar mass 360.432 g/mol, and CAS registry 1984789-90-3 [6]

Table 1: Structural and Pharmacological Comparison of Key Synthetic Cannabinoids | Compound | Core Structure | CB₁ Ki (nM) | CB₂ Ki (nM) | CB₂ Selectivity | |--------------|---------------------|-----------------|-----------------|-----------------------| | FUBIMINA | Benzimidazole | 296.1 | 23.45 | 12x | | AM-2201 | Indole | 1.0 | 2.6 | 2.6x | | THJ-2201 | Indazole | 5.3 | 3.4 | 1.6x | | JWH-018 | Indole | 9.0 | 2.9 | 3.1x |

This benzimidazole configuration confers unique receptor interaction profiles, notably higher CB₂ receptor selectivity compared to classical cannabinoids like Δ9-THC [1]. Additionally, Fubimina exhibits serotonergic activity through 5-HT₂ₐ receptor affinity, potentially contributing to atypical psychoactive effects beyond standard cannabinoid receptor agonism [6].

Legislative Challenges: Isomer Differentiation and Global Regulatory Responses [1] [4]

Regulating Fubimina illustrates three core challenges in synthetic cannabinoid control:

  • Isomer complexity: Fubimina exists as a positional isomer with THJ-2201 (both share C₂₃H₂₁FN₂O formula but differ in ring systems), complicating forensic differentiation in seized materials [1]
  • Legal loopholes: The 2018 U.S. Farm Bill's definition of legal hemp as cannabis derivatives containing <0.3% Δ9-THC created ambiguity for synthetically modified cannabinoids like Fubimina, though it remains federally prohibited [4]
  • Jurisdictional variance:
  • Canada: Schedule II controlled substance
  • United Kingdom: Class B drug
  • Germany: Restricted to industrial/scientific use under NpSG [1]

Table 2: Global Regulatory Status of Fubimina | Jurisdiction | Classification | Legal Framework | |-------------------|---------------------|----------------------| | Canada | Schedule II | Controlled Drugs and Substances Act | | United Kingdom | Class B | Misuse of Drugs Act 1971 | | Germany | NpSG | New Psychoactive Substances Act | | United States | Schedule I | Federal Analog Act (positional isomers) |

This regulatory patchwork creates enforcement difficulties, particularly when isomers like Fubimina and THJ-2201 require sophisticated analytical techniques (e.g., high-resolution mass spectrometry) for legal differentiation [1] [4].

Research Objectives: Bridging Gaps in Pharmacological and Forensic Understanding [1] [3] [6]

Critical knowledge gaps motivate ongoing Fubimina research:

  • Pharmacological specificity: Although Fubimina displays 12-fold CB₂ selectivity (Kᵢ = 23.45 nM) over CB₁ (Kᵢ = 296.1 nM) [1], its functional activity at non-cannabinoid receptors (e.g., 5-HT₂ₐ) remains incompletely characterized [6]
  • Behavioral divergence: Mouse studies demonstrate that Fubimina fails to fully substitute for Δ9-THC in drug discrimination paradigms, suggesting distinct neuropharmacological mechanisms despite cannabinoid receptor engagement [3]
  • Metabolic profiling: Human hepatocyte studies identified unique phase I/II metabolites that serve as forensic biomarkers, but isomer-specific metabolic pathways (vs. THJ-2201) require further elucidation for toxicological screening [1] [6]
  • Structure-activity relationships: The benzimidazole core shows promise for developing CB₂-selective research tools, yet Fubimina's exact molecular determinants of receptor binding kinetics remain unmodeled [1]

These research vectors aim to transform Fubimina from a substance of abuse into a tool for probing endocannabinoid system function while improving detection in forensic and clinical settings.

Table 3: Key Synthetic Cannabinoids and Structural Classes | Compound Name | CAS Number | Structural Class | |-------------------|-----------------|----------------------| | FUBIMINA | 1984789-90-3 | Benzimidazole | | AM-2201 | 335161-24-5 | Indole | | THJ-2201 | Not specified | Indazole | | JWH-018 | 209414-07-3 | Indole | | CP-47,497 | 64738-80-9 | Cyclohexylphenol | | AB-CHMINACA | 1185881-14-8 | Indazole carboxamide | | AB-PINACA | 1445751-44-7 | Indazole carboxamide |

Properties

CAS Number

1984789-90-3

Product Name

Fubimina

IUPAC Name

[1-(5-fluoropentyl)benzimidazol-2-yl]-naphthalen-1-ylmethanone

Molecular Formula

C23H21FN2O

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-13-20(21)25-23(26)22(27)19-12-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2

InChI Key

KUESSZMROAFKQJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCCF

Synonyms

BIM-2201;BZ-2201;FTHJ;FUBIMINA

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCCF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.